

Spectroscopic Analysis of α -Lactose Monohydrate: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Lactose-monohydrat*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of α -lactose monohydrate, a crucial excipient in the pharmaceutical industry. Focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, this document details the core principles, experimental protocols, and data interpretation for the characterization of this important disaccharide.

Introduction to α -Lactose Monohydrate

α -Lactose monohydrate is a disaccharide composed of β -D-galactose and α -D-glucose, linked by a β -1,4 glycosidic bond. Its crystalline monohydrate form is widely used as a diluent and filler in solid dosage forms due to its favorable physical and chemical properties, such as its compressibility and low hygroscopicity. Spectroscopic techniques are indispensable for confirming its identity, purity, and solid-state form, which are critical quality attributes in drug development and manufacturing.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules. The FTIR spectrum of α -lactose monohydrate is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its functional groups.

FTIR Spectral Data

The characteristic infrared absorption peaks for α -lactose monohydrate are summarized in the table below. These assignments are a synthesis of data from multiple sources and represent the key vibrational modes.

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibrational Mode
~3521	Sharp, Medium	O-H stretching of water of crystallization
3600-3200	Broad, Strong	O-H stretching of hydroxyl groups (intermolecular hydrogen bonding)
~2974	Medium	Asymmetric C-H stretching
2900-3250	Medium	CH ₂ asymmetric stretching
~1650	Weak	H-O-H bending of water of crystallization
~1381	Weak	O-H bending
1200-1000	Strong	C-O-C asymmetric stretching in glucose and galactose rings; C-O stretching
~920	Sharp	Crystalline α -lactose anomer

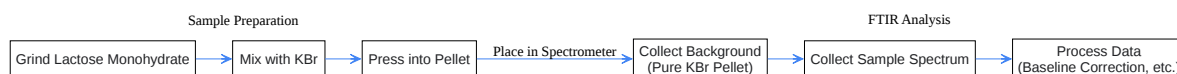
Experimental Protocols for FTIR Analysis

Two common methods for the FTIR analysis of solid samples are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

This traditional transmission method involves dispersing the sample in a KBr matrix, which is transparent to infrared radiation.

Methodology:

- **Sample Preparation:** Finely grind 1-2 mg of α -lactose monohydrate using an agate mortar and pestle.
- **Mixing:** Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the ground sample and mix thoroughly to ensure homogeneity.
- **Pellet Formation:** Transfer the mixture to a pellet die and apply 8-10 tons of pressure using a hydraulic press for 1-2 minutes to form a thin, transparent pellet.
- **Background Collection:** Acquire a background spectrum using a pure KBr pellet.
- **Sample Analysis:** Place the sample pellet in the FTIR spectrometer and collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .



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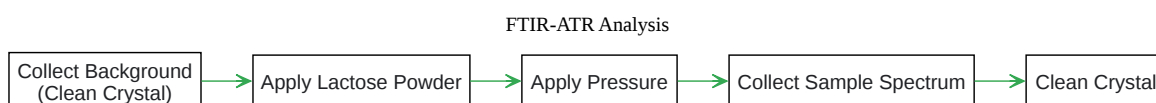
FTIR KBr Pellet Experimental Workflow

ATR is a popular alternative to the KBr pellet method as it requires minimal sample preparation.

Methodology:

- **Background Collection:** Record a background spectrum with a clean, empty ATR crystal.
- **Sample Application:** Place a small amount of α -lactose monohydrate powder directly onto the ATR crystal.

- **Pressure Application:** Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- **Sample Analysis:** Collect the FTIR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.



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FTIR-ATR Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For solid-state analysis of α -lactose monohydrate, ^{13}C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is particularly informative.

Solid-State ^{13}C NMR Spectral Data

The ^{13}C CP/MAS NMR spectrum of α -lactose monohydrate shows distinct resonances for each carbon atom in the glucose and galactose units. The chemical shifts are sensitive to the local chemical environment and the solid-state packing of the molecules.

Chemical Shift (ppm)	Assignment (Carbon Atom)
106.9	C1 (Galactose)
92.5	C1' (Glucose - anomeric)
86.9	C4' (Glucose)
74.4	C5 (Galactose)
73.0	C3 (Galactose)
72.3	C2 (Galactose)
71.8	C5' (Glucose)
71.0	C3' (Glucose)
69.1	C2' (Glucose)
61.2	C6 (Galactose)
60.4	C6' (Glucose)

Note: There may be slight variations in chemical shifts depending on the instrument and experimental conditions.

Solid-State ^1H NMR Spectroscopy

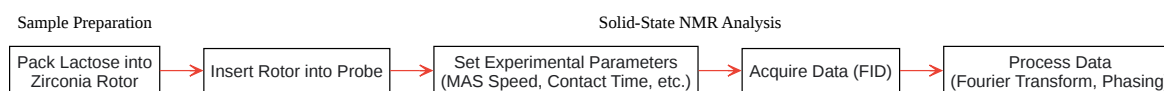
Obtaining high-resolution solid-state ^1H NMR spectra for carbohydrates like lactose monohydrate is challenging due to strong homonuclear dipolar coupling, which leads to broad spectral lines. While advanced techniques such as Combined Rotation and Multiple Pulse Spectroscopy (CRAMPS) can mitigate this issue, they are not routinely employed. For this reason, most ^1H NMR studies of lactose are conducted in solution, where molecular tumbling averages out these dipolar interactions. In deuterated solvents like DMSO- d_6 or D_2O , the anomeric proton of the α -glucose unit typically appears as a doublet around 6.3 ppm.[1]

Experimental Protocol for Solid-State NMR Analysis

The following protocol outlines the key steps for acquiring a ^{13}C CP/MAS NMR spectrum of α -lactose monohydrate.

Methodology:

- **Sample Packing:** Carefully pack the α -lactose monohydrate powder into a zirconia rotor (typically 4 mm or smaller in diameter). Ensure the sample is packed tightly and symmetrically to maintain stable spinning.
- **Instrument Setup:** Insert the rotor into the NMR probe. Set the magic angle (54.74°) precisely.
- **Data Acquisition Parameters:**
 - **Spectrometer Frequency:** Typically 100 MHz or higher for ^{13}C .
 - **Magic Angle Spinning (MAS) Speed:** 5-15 kHz is common for carbohydrates.
 - **Pulse Sequence:** Cross-Polarization (CP) is used to enhance the ^{13}C signal.
 - **Contact Time:** A typical contact time for CP is 1-5 ms.
 - **Recycle Delay:** 5-10 seconds, depending on the ^1H T_1 relaxation time.
 - **Number of Scans:** Several hundred to a few thousand scans are typically accumulated to achieve a good signal-to-noise ratio.
- **Data Processing:** Apply Fourier transformation to the acquired free induction decay (FID). Perform phase and baseline corrections to the resulting spectrum.



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Solid-State NMR Experimental Workflow

Conclusion

FTIR and solid-state NMR spectroscopy are indispensable analytical tools for the comprehensive characterization of α -lactose monohydrate. FTIR provides a rapid fingerprint of the material, confirming the presence of key functional groups and the water of hydration. Solid-state ^{13}C NMR offers detailed structural information, allowing for the unambiguous identification of the solid form and providing insights into the molecular packing. Together, these techniques enable researchers, scientists, and drug development professionals to ensure the quality, consistency, and performance of α -lactose monohydrate in pharmaceutical formulations.

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References

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